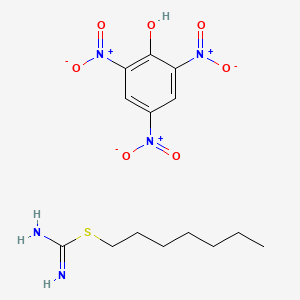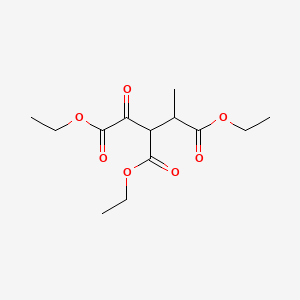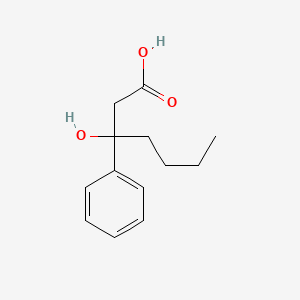
3-Hydroxy-3-phenylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-phenylheptanoic acid is an organic compound characterized by a hydroxyl group (-OH) and a phenyl group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-phenylheptanoic acid can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with heptanal, followed by a reduction step to yield the desired product. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using genetically engineered strains of bacteria such as Pseudomonas putida. These bacteria can be engineered to overexpress specific enzymes that facilitate the production of the compound from simpler precursors .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-phenylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-phenylheptanoic acid.
Reduction: Formation of 3-hydroxy-3-phenylheptanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-3-phenylheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-phenylheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and other biological processes .
Comparison with Similar Compounds
- 3-Hydroxy-3-phenylpropanoic acid
- 3-Hydroxy-3-phenylbutanoic acid
- 3-Hydroxy-3-phenylpentanoic acid
Comparison: 3-Hydroxy-3-phenylheptanoic acid is unique due to its longer heptanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This compound’s distinct structure allows for specific applications and interactions that are not possible with its shorter-chain counterparts .
Properties
CAS No. |
5453-58-7 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-hydroxy-3-phenylheptanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-3-9-13(16,10-12(14)15)11-7-5-4-6-8-11/h4-8,16H,2-3,9-10H2,1H3,(H,14,15) |
InChI Key |
MUETUGGWZBQYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


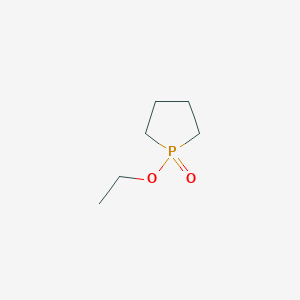
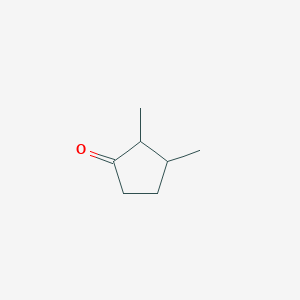
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
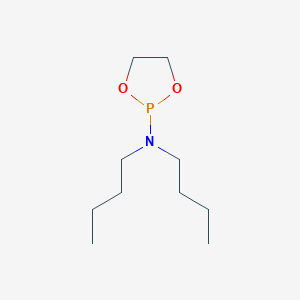
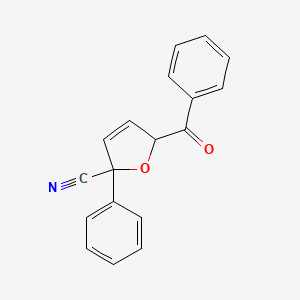
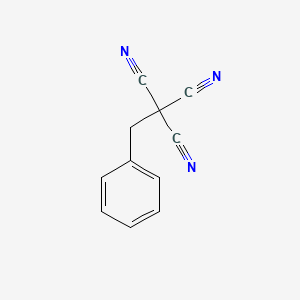

![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
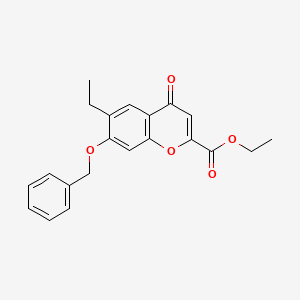

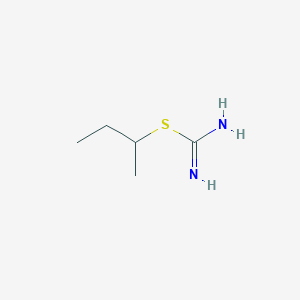
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
